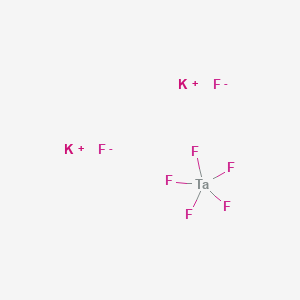![molecular formula C7H4ClNO3S B096786 Chlorure de benzo[d]isoxazole-5-sulfonyle CAS No. 16331-62-7](/img/structure/B96786.png)
Chlorure de benzo[d]isoxazole-5-sulfonyle
Vue d'ensemble
Description
Benzo[d]isoxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Applications De Recherche Scientifique
Benzo[d]isoxazole-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential drug candidates for the treatment of cancer and inflammatory diseases.
Organic Synthesis: The compound is used as a reagent for introducing the sulfonyl chloride group into other molecules, which can then be further modified to create a wide range of derivatives.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Safety and Hazards
Orientations Futures
Isoxazole, including Benzo[d]isoxazole-5-sulfonyl chloride, is a significant moiety in drug discovery . Given its enormous significance, it is imperative to develop new eco-friendly synthetic strategies . The main directions and recent trends in the synthesis of isoxazoles include the development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program .
Mécanisme D'action
Target of Action
The primary target of Benzo[d]isoxazole-5-sulfonyl chloride is BRD4 , a protein that plays a key role in the regulation of gene transcription . BRD4 has been identified as an attractive target for cancer treatment .
Mode of Action
Benzo[d]isoxazole-5-sulfonyl chloride interacts with BRD4 by binding to it . This binding inhibits the function of BRD4, leading to changes in gene transcription .
Biochemical Pathways
The inhibition of BRD4 affects the acetylation level on histones, a classical post-translational modification in the field of epigenetics . This process plays an important role in the regulation of chromatin structure . The opened structure can be accessed by DNA and RNA polymerases as well as transcription factors, resulting in the activation of gene transcription .
Pharmacokinetics
In silico predictions indicated that these compounds possessed good drug-likeness and pharmacokinetic profile .
Result of Action
The result of the action of Benzo[d]isoxazole-5-sulfonyl chloride is the inhibition of the expression levels of oncogenes including c-Myc and CDK6 . This leads to the blocking of cell cycle at G0/G1 phase and induces cell apoptosis .
Analyse Biochimique
Biochemical Properties
Benzo[d]isoxazole-5-sulfonyl chloride has been identified as a potent inhibitor of the BRD4 protein, which is associated with various diseases . It interacts with key residues in the active site of BRD4, forming direct or indirect hydrogen bonds .
Cellular Effects
The compound influences cell function by inhibiting the expression of key oncogenes such as c-Myc and CDK6 . This inhibition results in the blockage of cell cycle progression at the G0/G1 phase and induces cell apoptosis .
Molecular Mechanism
Benzo[d]isoxazole-5-sulfonyl chloride exerts its effects at the molecular level by binding to the BRD4 protein. This binding interaction leads to the inhibition of BRD4, thereby suppressing the transcription of key genes and affecting cellular processes .
Temporal Effects in Laboratory Settings
It has been demonstrated that the compound exhibits potent BRD4 binding activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isoxazole-5-sulfonyl chloride typically involves the reaction of benzo[d]isoxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows: [ \text{Benzo[d]isoxazole} + \text{Chlorosulfonic Acid} \rightarrow \text{Benzo[d]isoxazole-5-sulfonyl Chloride} ]
Industrial Production Methods: In an industrial setting, the production of Benzo[d]isoxazole-5-sulfonyl chloride may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process typically includes steps such as mixing, heating, and purification to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: Benzo[d]isoxazole-5-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Comparaison Avec Des Composés Similaires
Benzo[d]isoxazole: The parent compound without the sulfonyl chloride group.
Benzo[d]isoxazole-3-sulfonyl Chloride: A similar compound with the sulfonyl chloride group at a different position on the isoxazole ring.
Isoxazole-5-sulfonyl Chloride: A related compound with a similar structure but lacking the benzene ring.
Uniqueness: Benzo[d]isoxazole-5-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the benzo[d]isoxazole ring, which can influence its reactivity and the types of derivatives that can be synthesized from it
Propriétés
IUPAC Name |
1,2-benzoxazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-13(10,11)6-1-2-7-5(3-6)4-9-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTYKHCJXKHHEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569306 | |
| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16331-62-7 | |
| Record name | 1,2-Benzoxazole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-acetyl-3,6-bis(tert-butylsulfanyl)-4-methyl-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B96712.png)








![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)


